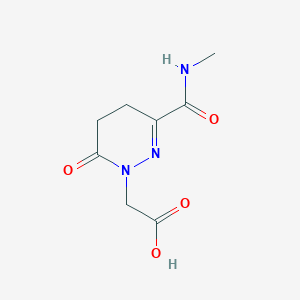
2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid is a complex organic compound with a unique structure that includes a pyridazinone ring, a methylcarbamoyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyridazinone ring. The methylcarbamoyl group can be introduced through a reaction with methyl isocyanate, and the acetic acid moiety can be added via esterification followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition, protein binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism by which 2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used, such as in medicinal chemistry or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridazinone derivatives, such as:
- 3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazine
- 2-(3-(Carbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid
Uniqueness
What sets 2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the methylcarbamoyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H11N3O4 |
|---|---|
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
2-[3-(methylcarbamoyl)-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C8H11N3O4/c1-9-8(15)5-2-3-6(12)11(10-5)4-7(13)14/h2-4H2,1H3,(H,9,15)(H,13,14) |
InChI-Schlüssel |
SBXRAIRDMQMOAY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NN(C(=O)CC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



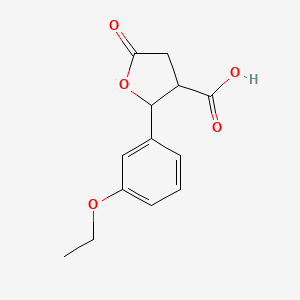
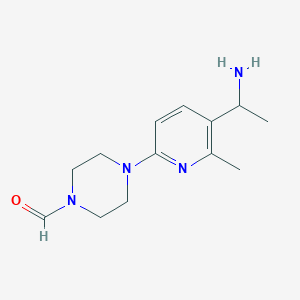
![2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11788656.png)
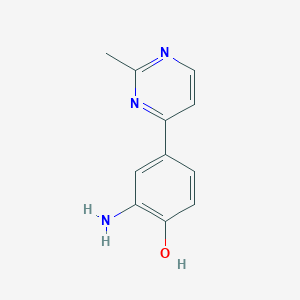
![4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11788661.png)
![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)
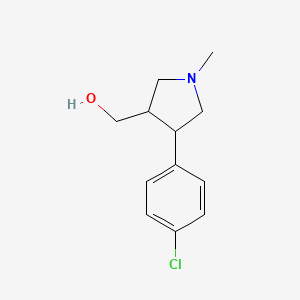


![6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine](/img/structure/B11788699.png)
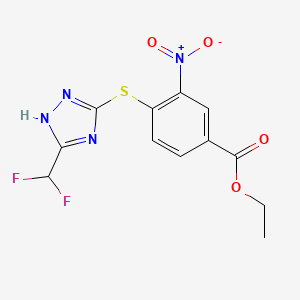
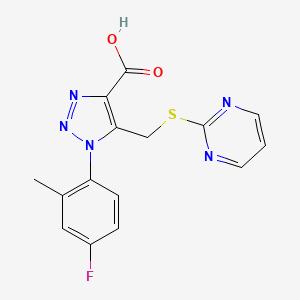
![6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11788714.png)
